huperzine-B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

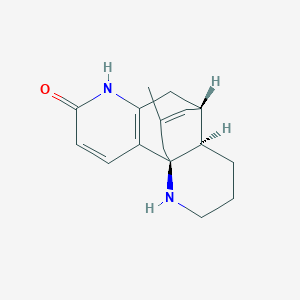

Huperzine B is an alkaloid derived from the plant Huperzia serrata. It is known for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor, which makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various chemical routes. One method involves the use of a chiral acid to form a chiral acid salt, followed by recrystallization from an organic solvent and basification with an alkali to obtain optically pure huperzine B . Another approach involves the preparation of ethosomes using the ethanol injection method, which optimizes the transdermal delivery of huperzine B .

Industrial Production Methods: Industrial production of huperzine B often involves the extraction from Huperzia serrata. The plant material is processed to isolate the alkaloid, which is then purified for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving huperzine B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of huperzine B include various derivatives that exhibit enhanced acetylcholinesterase inhibitory activity. These derivatives are often tested for their potential use in treating Alzheimer’s disease and other neurodegenerative conditions .

Scientific Research Applications

Huperzine B has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its neuroprotective effects and potential to enhance cognitive function. In medicine, huperzine B is being explored as a treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress and apoptosis . Additionally, huperzine B is used in the pharmaceutical industry to develop new drugs targeting neurodegenerative diseases .

Mechanism of Action

Huperzine B exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which is crucial for memory and cognitive function. The compound also interacts with other molecular targets, including NMDA receptors, to provide neuroprotective effects . The pathways involved in its mechanism of action include the regulation of acetylcholine levels and protection against oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Huperzine B is often compared with other acetylcholinesterase inhibitors such as galantamine and donepezil. While all these compounds share the ability to inhibit acetylcholinesterase, huperzine B is unique due to its natural origin and additional neuroprotective properties . Similar compounds include huperzine A, which is also derived from Huperzia serrata and has similar therapeutic effects . Other related compounds are various lycopodium alkaloids, which have been studied for their acetylcholinesterase inhibitory activity .

Conclusion

Huperzine B is a promising compound with significant potential in treating neurodegenerative diseases. Its unique chemical structure, diverse reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research on huperzine B and its derivatives may lead to the development of new and effective treatments for conditions like Alzheimer’s disease.

Properties

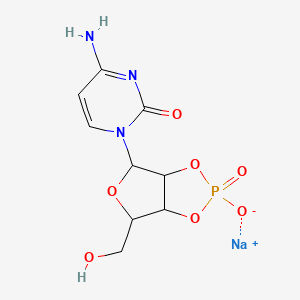

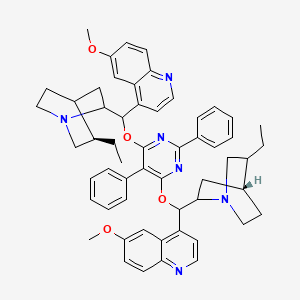

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(1S,9S,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12-,16+/m1/s1 |

InChI Key |

YYWGABLTRMRUIT-HSMVNMDESA-N |

Isomeric SMILES |

CC1=C[C@@H]2CC3=C(C=CC(=O)N3)[C@]4(C1)[C@@H]2CCCN4 |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)

![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)

![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)

![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)